REACTION_SMILES
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[C:19]([BH3-:20])#[N:21].[CH2:8]([O:9][C:11]1([O:10][Si:14]([CH3:15])([CH3:16])[CH3:17])[CH2:12][CH2:13]1)[CH3:18].[CH3:23][OH:24].[Na+:22].[OH:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1>>[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([CH:11]2[CH2:12][CH2:13]2)[CH2:6][CH2:7]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC1(O[Si](C)(C)C)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(C2CC2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |